Meta-Substitution Confers Superior Aromaticity Retention vs. Ortho- and Para-Isomers
Theoretical calculations using the Harmonic Oscillator Model of Aromaticity (HOMA) index reveal that n-Methyl-3-nitroaniline (meta-isomer) retains significantly higher aromatic character compared to its N-methyl-2-nitroaniline (ortho) and N-methyl-4-nitroaniline (para) counterparts. This is attributed to reduced perturbation of the π-electron system by the meta-substituent pattern [1].
| Evidence Dimension | Aromaticity (HOMA index; higher value indicates greater aromaticity) |
|---|---|
| Target Compound Data | HOMA = 0.976 |
| Comparator Or Baseline | N-methyl-2-nitroaniline (ortho): HOMA = 0.967; N-methyl-4-nitroaniline (para): HOMA = 0.953 |
| Quantified Difference | ΔHOMA (meta vs. ortho) = +0.009; ΔHOMA (meta vs. para) = +0.023 |
| Conditions | Theoretical calculation; Multipolar Atom Model Transfer, geometry optimization |
Why This Matters
Higher aromaticity correlates with enhanced molecular stability and predictable charge-transfer characteristics, which is crucial for applications in stable organic electronic materials and reliable synthetic intermediates.
- [1] Gajda, K., Daszkiewicz, Z., Kozubek, E., Ejsmont, K., & Zarychta, B. (2014). Theoretical Multipolar Atom Model Transfer in Nitro-Derivatives of N-Methylaniline. Crystal Growth & Design, 14(11), 5737-5748. (Data from Table 4, HOMA values) View Source
